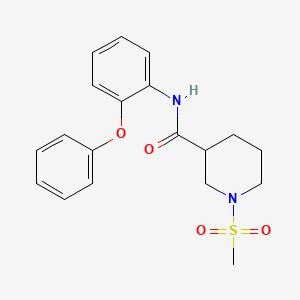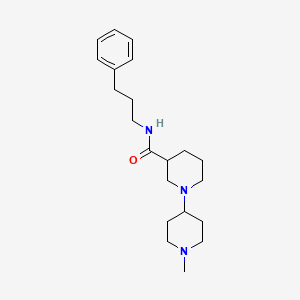![molecular formula C20H20N4O2S B5351324 N-(2-methoxyphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butanamide](/img/structure/B5351324.png)
N-(2-methoxyphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPTB and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
MPTB exerts its effects through the inhibition of various enzymes and signaling pathways, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs). These pathways play a crucial role in the regulation of inflammation and cell proliferation, making MPTB a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
MPTB has been shown to possess a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to reduce oxidative stress and inflammation, making it a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MPTB has several advantages as a research tool, including its high potency and selectivity, as well as its ability to target multiple signaling pathways. However, its limitations include its poor solubility and stability, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of MPTB. These include the optimization of its synthesis and formulation, the identification of new targets and pathways, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the potential applications of MPTB in combination with other drugs and therapies should also be explored to enhance its therapeutic potential.
Synthesemethoden
MPTB can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzoyl chloride with 6-phenyl-1,2,4-triazine-3-thiol in the presence of a base. The resulting intermediate is then reacted with 2-bromo-3-methylbutyric acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
MPTB has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess anti-inflammatory, anti-tumor, and antioxidant properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-3-18(19(25)22-15-11-7-8-12-17(15)26-2)27-20-21-13-16(23-24-20)14-9-5-4-6-10-14/h4-13,18H,3H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEYHOPXOXFUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-chlorophenyl)vinyl 4-chlorobenzoate](/img/structure/B5351243.png)
![rel-(4aS,8aR)-6-(4-ethoxybenzoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5351250.png)
![(3R*,3aR*,7aR*)-1-(1-benzofuran-3-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351251.png)
![N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5351257.png)


![7-acetyl-6-(2-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351269.png)
![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-methoxyisonicotinamide](/img/structure/B5351272.png)

![5-(2-chloro-6-fluorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one acetate](/img/structure/B5351293.png)
![1-(4-fluorobenzyl)-5-[(2-methoxypyridin-3-yl)carbonyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5351304.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methoxybenzamide](/img/structure/B5351339.png)
![4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5351347.png)
![N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5351354.png)